molecular formula C9H8N2S B13182646 3-(1,2-Thiazol-3-yl)aniline

3-(1,2-Thiazol-3-yl)aniline

Cat. No.: B13182646
M. Wt: 176.24 g/mol
InChI Key: DTFUUPJQZRPHTK-UHFFFAOYSA-N
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Description

3-(1,2-Thiazol-3-yl)aniline is an organic compound that features a thiazole ring attached to an aniline moiety Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Thiazol-3-yl)aniline typically involves the formation of the thiazole ring followed by its attachment to the aniline group. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring. This intermediate can then be coupled with aniline derivatives through various coupling reactions, such as Suzuki or Heck coupling, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Thiazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(1,2-Thiazol-3-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2-Thiazol-3-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2-Thiazol-3-yl)aniline is unique due to its combination of the thiazole ring and aniline moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

3-(1,2-thiazol-3-yl)aniline

InChI

InChI=1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-4-5-12-11-9/h1-6H,10H2

InChI Key

DTFUUPJQZRPHTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NSC=C2

Origin of Product

United States

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